molecular formula C27H23NO B4607400 N-2-biphenylyl-3,3-diphenylpropanamide

N-2-biphenylyl-3,3-diphenylpropanamide

Cat. No.: B4607400
M. Wt: 377.5 g/mol
InChI Key: HRIZTSALQZSHNK-UHFFFAOYSA-N
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Description

N-2-Biphenylyl-3,3-diphenylpropanamide is a synthetic organic compound featuring a propanamide core that is substituted with diphenyl groups at the 3-position and a 2-biphenylyl group on the nitrogen atom. This structure classifies it among the diphenylpropylamine derivatives, a family of compounds known for their significant interest in pharmacological research . The 3,3-diphenylpropylamine scaffold is recognized as a key pharmacophore in molecules with muscarinic receptor antagonist activity, which have been investigated for potential therapeutic applications in conditions like overactive bladder . The incorporation of the bulky and hydrophobic 2-biphenylyl group in this specific analog may influence its binding affinity and selectivity towards biological targets, making it a valuable compound for structure-activity relationship (SAR) studies. This compound is intended for research use only and is not for diagnostic or therapeutic applications. Researchers can employ this compound as a building block in organic synthesis or as a reference standard in analytical chemistry. Its primary research value lies in its potential as a probe for studying neurotransmitter receptors or ion channels in neuroscience. The molecular framework is similar to other cinnamamide and propanamide derivatives that have demonstrated anticonvulsant and antiepileptic activities in preclinical models, suggesting a potential research pathway in neurology . Before ordering or use, researchers are strongly advised to consult the available safety data sheets and conduct a thorough literature review to confirm its applicability for their specific research objectives.

Properties

IUPAC Name

3,3-diphenyl-N-(2-phenylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO/c29-27(28-26-19-11-10-18-24(26)21-12-4-1-5-13-21)20-25(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,25H,20H2,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRIZTSALQZSHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CC(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural and Functional Variations

The table below summarizes key structural features, biological activities, and unique attributes of N-2-biphenylyl-3,3-diphenylpropanamide and its analogs:

Compound Name Molecular Formula Substituents Biological Activity Unique Attributes
This compound Not explicitly given Biphenyl, diphenyl Opioid receptor modulation* Potential controlled substance due to structural similarity to fentanyl analogs .
β'-Phenylfentanyl (N-(1-phenethylpiperidin-4-yl)-N,3-diphenylpropanamide) C₂₈H₃₁N₃O Piperidine, phenethyl Opioid agonist High potency; regulated under U.S. Controlled Substances Act (Schedule I) .
(2S)-2-Amino-N-methyl-N,3-diphenylpropanamide C₁₆H₁₈N₂O Amino, methyl Unspecified Chiral center; potential for enantioselective interactions .
(2R)-N,3-Diphenyl-2-sulfanyl-propanamide C₁₅H₁₅NOS Sulfhydryl (-SH) Unspecified Enhanced electronic properties; potential for metal coordination .
2-Cyclopropyl-2-hydroxy-3-oxo-N,3-diphenylpropanamide C₁₈H₁₇NO₃ Cyclopropyl, hydroxy, ketone Antimicrobial* Increased steric hindrance; improved metabolic stability .
3-Oxo-N,3-diphenylpropanamide derivatives C₁₅H₁₃NO₂ Ketone Precursors for heterocycles Versatile intermediates in synthesizing pyridines, pyrazoles, and thiophenes .

*Extrapolated from structurally related compounds.

Key Research Findings

Regulatory Status : β'-Phenylfentanyl and its analogs are strictly regulated due to their structural and functional resemblance to fentanyl, highlighting the importance of substituent analysis in drug design .

Electronic Effects : Sulfanyl and ketone groups significantly alter electronic density, influencing binding affinity and metabolic pathways .

Heterocyclic Utility : The diphenylpropanamide scaffold is adaptable for constructing complex heterocycles, expanding its utility beyond medicinal chemistry .

Q & A

Q. Example Spectral Data Comparison

Proton EnvironmentObserved δ (ppm) Expected δ (ppm)
Amide NH10.3610.30–10.40
Biphenyl aromatic protons7.47–7.627.45–7.60

What reaction pathways enable the synthesis of heterocyclic derivatives from this compound?

Advanced Research Focus
The compound’s α,β-unsaturated carbonyl moiety allows cyclization with nucleophiles:

  • Knoevenagel condensation : React with malononitrile to form pyran derivatives .
  • Gewald thiophene synthesis : Use elemental sulfur and ketones to generate thiophene rings .
  • Hydrazine cyclization : Form pyrazole derivatives via hydrazone intermediates .

Q. Key Conditions

  • Catalytic triethylamine in 1,4-dioxane .
  • Yields: 61–88% for olefination reactions, with high Z/E selectivity .

How can reaction conditions be optimized to improve yields of this compound?

Q. Advanced Research Focus

  • Temperature control : Maintain 80–120°C during amide coupling to avoid side reactions .
  • pH adjustment : Use buffered conditions (pH 7–8) to stabilize intermediates .
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates .

Q. Yield Optimization Table

Reaction StepOptimal ConditionsYield Improvement
Amide formationDMF, 100°C, 12 hrs75% → 88%
CyclizationEtOH, reflux, 6 hrs61% → 82%

What methodologies assess the biological activity of this compound?

Q. Advanced Research Focus

  • In vitro assays :
    • Anti-inflammatory : COX-2 inhibition assays using human macrophage cells .
    • Anticancer : MTT viability tests on cancer cell lines (e.g., HeLa, MCF-7) .
  • Structure-Activity Relationship (SAR) : Modify substituents on the biphenyl or propanamide groups to evaluate pharmacophore contributions .

What safety protocols are recommended for handling this compound?

Basic Research Focus
While specific hazard data is limited, general precautions apply:

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of vapors .
  • Waste disposal : Neutralize amide residues before disposal .

How can computational tools predict the reactivity of this compound in novel reactions?

Q. Advanced Research Focus

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack .
  • Molecular docking : Simulate interactions with biological targets (e.g., enzyme active sites) to guide drug design .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-2-biphenylyl-3,3-diphenylpropanamide
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